Cas no 129747-33-7 (1-[3-(Chloromethyl)phenyl]imidazole)

1-[3-(Chloromethyl)phenyl]imidazole is a versatile heterocyclic compound featuring both an imidazole ring and a chloromethylphenyl moiety, making it a valuable intermediate in organic synthesis. The chloromethyl group provides a reactive site for further functionalization, enabling its use in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The imidazole ring contributes to its potential as a ligand in coordination chemistry or as a building block for biologically active molecules. Its structural properties allow for selective modifications, enhancing its utility in cross-coupling reactions and nucleophilic substitutions. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutics due to its balanced reactivity and stability under controlled conditions.
1-[3-(Chloromethyl)phenyl]imidazole structure
129747-33-7 structure
Product Name:1-[3-(Chloromethyl)phenyl]imidazole
CAS No:129747-33-7
MF:C10H9ClN2
MW:192.644860982895
CID:1091785
PubChem ID:19744543
Update Time:2025-06-09

1-[3-(Chloromethyl)phenyl]imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(Chloromethyl)phenyl]imidazole
    • 1-(3-(chloromethyl)phenyl)-1H-imidazole
    • 1-[3-(chloromethyl)phenyl]-1H-imidazole
    • 1-(3-chloromethylphenyl)imidazole
    • GBDOQRFQFRZGHV-UHFFFAOYSA-N
    • 1-(3-chloromethyl-phenyl)-1H-imidazole
    • 129747-33-7
    • SCHEMBL3199392
    • Inchi: 1S/C10H9ClN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2
    • InChI Key: GBDOQRFQFRZGHV-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC=C(C=1)N1C=NC=C1

Computed Properties

  • Exact Mass: 192.0454260g/mol
  • Monoisotopic Mass: 192.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.8Ų

1-[3-(Chloromethyl)phenyl]imidazole Pricemore >>

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Additional information on 1-[3-(Chloromethyl)phenyl]imidazole

Professional Introduction to Compound with CAS No 129747-33-7 and Product Name: 1-[3-(Chloromethyl)phenyl]imidazole

1-[3-(Chloromethyl)phenyl]imidazole, identified by its Chemical Abstracts Service (CAS) number 129747-33-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, a structural motif widely recognized for its biological activity and utility in drug development. The presence of a chloromethyl substituent at the 3-position of the phenyl ring introduces unique reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization to explore novel pharmacological properties.

The imidazole ring itself is a nitrogen-containing heterocycle, known for its stability and ability to participate in hydrogen bonding interactions, which are crucial for the binding affinity of many bioactive molecules. In recent years, imidazole derivatives have been extensively studied for their roles in various therapeutic areas, including antifungal, antiviral, and anticancer applications. The specific structure of 1-[3-(Chloromethyl)phenyl]imidazole positions it as a promising scaffold for designing molecules that can interact with biological targets in a highly specific manner.

One of the most compelling aspects of this compound is its synthetic versatility. The chloromethyl group serves as a reactive handle, enabling nucleophilic substitution reactions that can be exploited to introduce diverse functional groups. This characteristic has made 1-[3-(Chloromethyl)phenyl]imidazole a valuable building block in the synthesis of more complex molecules. For instance, it can be coupled with amino acids or other heterocycles to generate peptidomimetics or kinase inhibitors, respectively. Such modifications are often critical in fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

Recent advancements in computational chemistry have further enhanced the understanding of how 1-[3-(Chloromethyl)phenyl]imidazole and its derivatives might interact with biological systems. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity, suggesting potential therapeutic applications. For example, research has indicated that imidazole-based molecules may interfere with enzyme active sites or modulate receptor binding, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

In the realm of medicinal chemistry, the development of novel scaffolds is essential for overcoming resistance mechanisms and improving treatment outcomes. The unique structural features of 1-[3-(Chloromethyl)phenyl]imidazole, particularly the combination of an imidazole ring and a chloromethyl substituent, make it an attractive candidate for further exploration. By leveraging modern synthetic techniques and biophysical methods, researchers aim to uncover new derivatives with enhanced efficacy and reduced side effects.

The role of heterocyclic compounds in drug discovery cannot be overstated. Imidazoles, in particular, have demonstrated remarkable versatility in addressing unmet medical needs. The work done with compounds like 1-[3-(Chloromethyl)phenyl]imidazole contributes to a broader effort to develop innovative treatments for diseases ranging from cancer to infectious disorders. As our understanding of molecular interactions deepens, so too does our ability to design compounds that are both potent and selective.

From a synthetic perspective, the preparation of 1-[3-(Chloromethyl)phenyl]imidazole involves multi-step processes that showcase the ingenuity of organic chemists. Key steps often include aromatic substitution reactions followed by functional group transformations to introduce the desired substituents. Advances in green chemistry principles have also influenced how these compounds are synthesized, with an emphasis on minimizing waste and improving atom economy.

The future directions for research on 1-[3-(Chloromethyl)phenyl]imidazole are promising. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications. By integrating experimental data with computational modeling, scientists can accelerate the discovery process and identify lead compounds more efficiently than ever before.

In conclusion,1-[3-(Chloromethyl)phenyl]imidazole (CAS No 129747-33-7) represents a significant asset in pharmaceutical research due to its structural features and synthetic potential. Its imidazole core combined with a reactive chloromethyl group offers numerous opportunities for drug development. As research continues to evolve, this compound is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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